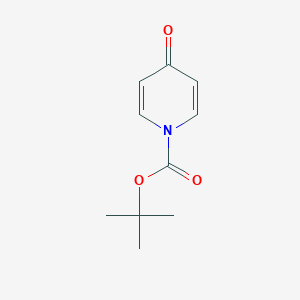

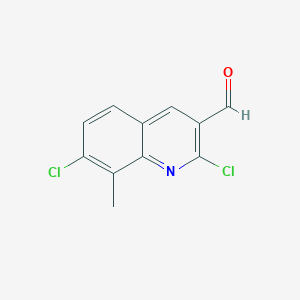

![molecular formula C7H5FN2S B1340678 7-Fluorobenzo[d]thiazol-2-amine CAS No. 20358-08-1](/img/structure/B1340678.png)

7-Fluorobenzo[d]thiazol-2-amine

概要

説明

7-Fluorobenzo[d]thiazol-2-amine is a chemical compound with the CAS Number: 20358-08-1. Its linear formula is C7H5FN2S . It is stored in a dark place, under an inert atmosphere, at room temperature .

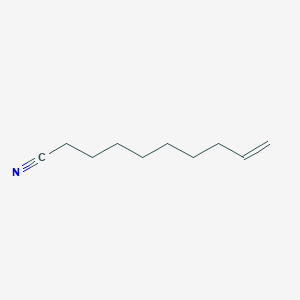

Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular weight of 7-Fluorobenzo[d]thiazol-2-amine is 168.19 . The InChI Code is 1S/C7H5FN2S/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10) and the InChI key is YWMZTMFZBAXQSS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

7-Fluorobenzo[d]thiazol-2-amine is a solid substance . It is stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用

Chemical Properties and Synthesis

“7-Fluorobenzo[d]thiazol-2-amine” is a compound with the CAS Number: 20358-08-1 and a molecular weight of 168.19 . It is a solid substance that should be stored in a dark place, at room temperature, and in an inert atmosphere . The compound can be synthesized by refluxing for 16 hours, followed by filtration, dissolution in hot water, neutralization with ammonia, and extraction with EtOAc .

Biological Evaluation of Thiazole Derivatives

Thiazoles, including “7-Fluorobenzo[d]thiazol-2-amine”, have gained considerable attention due to their broad applications in different fields . They are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .

Pharmaceutical Applications

Thiazoles have shown a wide range of pharmaceutical and biological activities. They have been used in antimicrobial (sulfazole), antiretroviral (ritonavir), antifungal (abafungin), anticancer (tiazofurin), antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Industrial Applications

Thiazoles have found applications in industrial fields as well. They are used in agrochemicals, industrial, and photographic sensitizers .

Natural Products

Thiazoles are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .

Synthesis of New Molecules

Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Safety and Hazards

作用機序

Target of Action

7-Fluorobenzo[d]thiazol-2-amine is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Thiazoles are known to affect a variety of biochemical pathways due to their diverse biological activities . For instance, they can influence the synthesis of neurotransmitters, such as acetylcholine .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as measured by Log Po/w (iLOGP), is 1.64 .

Result of Action

Thiazole derivatives have been shown to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

特性

IUPAC Name |

7-fluoro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2S/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMZTMFZBAXQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565037 | |

| Record name | 7-Fluoro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluorobenzo[d]thiazol-2-amine | |

CAS RN |

20358-08-1 | |

| Record name | 7-Fluoro-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20358-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

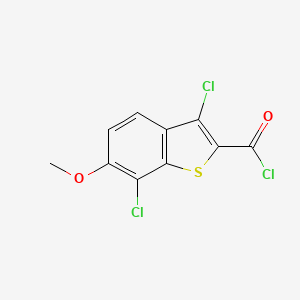

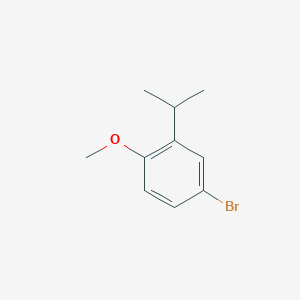

![Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1340623.png)